molecular formula C9H10N2O3 B1429230 5-methoxy-6-nitro-2,3-dihydro-1H-indole CAS No. 23772-38-5

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Cat. No.: B1429230
CAS No.: 23772-38-5
M. Wt: 194.19 g/mol
InChI Key: XTJWZASEAYSGRT-UHFFFAOYSA-N
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Description

5-Methoxy-6-nitro-2,3-dihydro-1H-indole is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a methoxy group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 6-position on the indole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 5-methoxyindoline. The reaction conditions include the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of indole-5,6-dione derivatives.

  • Reduction: Reduction reactions typically yield 5-methoxy-2,3-dihydro-1H-indole derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-6-nitro-2,3-dihydro-1H-indole has several scientific research applications across various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

  • Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

5-Methoxy-6-nitro-2,3-dihydro-1H-indole is compared with other similar indole derivatives, such as 5-methoxyindole and 6-nitroindole. Its uniqueness lies in the presence of both methoxy and nitro groups on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Comparison with Similar Compounds

  • 5-Methoxyindole

  • 6-Nitroindole

  • 2,3-Dihydro-1H-indole

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Properties

IUPAC Name

5-methoxy-6-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJWZASEAYSGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the solution of conc. HCl (20 mL) in methanol (40 mL) was added 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (7.8 g, 33 mmol) and the resulting mixture was refluxed for 4 hours. After cooling, the solvent was removed in vacuo, the residue was neutralized with saturated aqueous sodium hydrogencarbonate solution, and a brown precipitate formed. The precipitate was filtered via Buchner funnel, washed with water, and dried under reduced pressure to give 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole as a brown solid (6.1 g, 94% yield). 1H-NMR (DMSO, 300 MHz) δ 7.11 (s, 1H), 6.87 (s, 1H), 5.59 (brs, 1H), 3.78 (s, 3H), 3.43 (t, 2H), 2.97 (t, 2H).
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Synthesis routes and methods III

Procedure details

A roundbottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (954 g, 4.04 mol) produced in accordance with Step C, immediately above, and aqueous 6N hydrochloric acid (9.5 L). The resulting suspension was heated to reflux for 4 hrs (became clear solution after 2 hrs). The reaction mixture was allowed to cool to room temperature then sodium hydroxide (50% w/w) was added to adjust the pH to 10. The resulting mixture was extracted with ethyl acetate (3×10L). The combined organic layers were washed with saturated potassium carbonate solution (10 L) and brine (10 L), then dried over sodium sulfate, evaporated in vacuo to afford 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (737 g, 94%), which was used for the next step without further purification. 1H-NMR (DMSO, 300 MHz) δ 7.11 (s, 1H), 6.87 (s, 1H), 5.59 (brs, 1H), 3.78 (s, 3H), 3.43 (t, 2H), 2.97 (t, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-6-nitro-2,3-dihydro-1H-indole
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Reactant of Route 5
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Reactant of Route 6
5-methoxy-6-nitro-2,3-dihydro-1H-indole

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